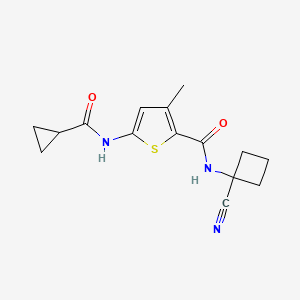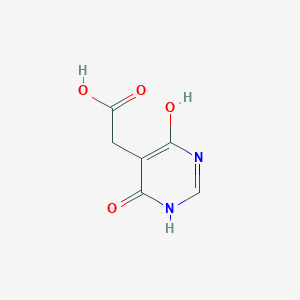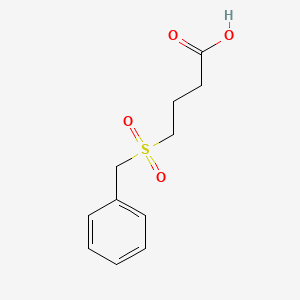![molecular formula C16H22N4O5S B2731423 4-[(3-Nitrophenyl)sulfonyl]piperazinyl piperidyl ketone CAS No. 694473-65-9](/img/structure/B2731423.png)
4-[(3-Nitrophenyl)sulfonyl]piperazinyl piperidyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Several studies discuss the synthesis and applications of complex organic compounds, highlighting methodologies that could be relevant to the synthesis or application of "4-[(3-Nitrophenyl)sulfonyl]piperazinyl piperidyl ketone":
- An improved method for preparing 2,2-disubstituted 1-nitroalkenes involves reactions of ketones with nitromethane and catalytic amounts of piperidine, demonstrating the utility of piperidine in facilitating nitroalkene synthesis (Lin et al., 2001). This research illustrates the role of piperidine, a component related to the compound , in organic synthesis.
- A novel approach to the synthesis of ketones, ketoaldehydes, and ketoacids from nitroesters provides insights into the synthetic versatility of nitro compounds and their potential in creating complex molecules (Kochergin et al., 1994).
Material Science Applications
Research into the development of high-performance polymers containing unique structural motifs, such as phthalazinone units, highlights the potential for incorporating complex organic molecules into new materials with enhanced properties:
- The synthesis and properties of novel high-performance polymers containing phthalazinone moieties are explored, showcasing the potential of these compounds in creating materials with outstanding thermal resistance and solubility (Ping, 2003).
Propiedades
IUPAC Name |
[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5S/c21-16(17-7-2-1-3-8-17)18-9-11-19(12-10-18)26(24,25)15-6-4-5-14(13-15)20(22)23/h4-6,13H,1-3,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKAYVBDYUNXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2731341.png)
![N-Benzyl-N-methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2731343.png)
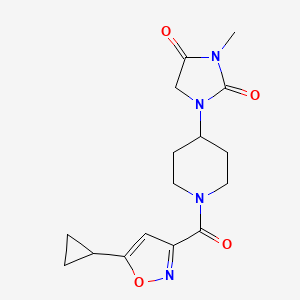
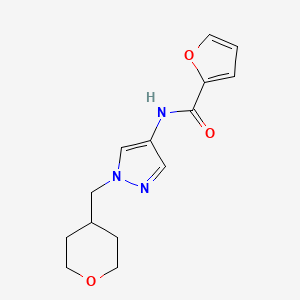
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(methoxyimino)propanenitrile](/img/structure/B2731346.png)
![6-chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B2731347.png)

![4-tert-butyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2731351.png)

